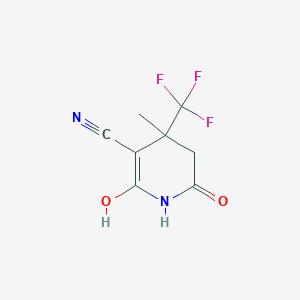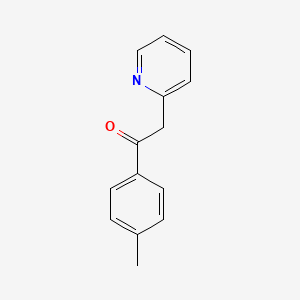
2'-Bromo-2-(4-fluorophenyl)acetophenone
Overview
Description
2’-Bromo-2-(4-fluorophenyl)acetophenone is an organic compound with the molecular formula C14H10BrFO. It is a derivative of acetophenone, where the phenyl ring is substituted with a bromine atom at the 2’ position and a fluorine atom at the 4 position. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biochemical Analysis
Biochemical Properties
2’-Bromo-2-(4-fluorophenyl)acetophenone plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to act as an inhibitor for certain enzymes, thereby affecting their activity. For instance, it has been observed to inhibit the activity of aromatase, an enzyme involved in the biosynthesis of estrogens . The interaction between 2’-Bromo-2-(4-fluorophenyl)acetophenone and aromatase involves binding to the active site of the enzyme, leading to a decrease in its catalytic activity.
Cellular Effects
The effects of 2’-Bromo-2-(4-fluorophenyl)acetophenone on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, 2’-Bromo-2-(4-fluorophenyl)acetophenone can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism.
Molecular Mechanism
At the molecular level, 2’-Bromo-2-(4-fluorophenyl)acetophenone exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, leading to inhibition or activation of their activity. For instance, the binding of 2’-Bromo-2-(4-fluorophenyl)acetophenone to aromatase results in the inhibition of estrogen biosynthesis . This interaction involves the formation of a stable complex between the compound and the enzyme, preventing the enzyme from catalyzing its normal reaction.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’-Bromo-2-(4-fluorophenyl)acetophenone have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that prolonged exposure to 2’-Bromo-2-(4-fluorophenyl)acetophenone can lead to sustained inhibition of enzyme activity and alterations in cellular function. These effects are particularly evident in in vitro studies, where the compound’s stability and degradation are closely monitored.
Dosage Effects in Animal Models
The effects of 2’-Bromo-2-(4-fluorophenyl)acetophenone vary with different dosages in animal models. At low doses, the compound has been shown to inhibit enzyme activity without causing significant toxicity . At higher doses, 2’-Bromo-2-(4-fluorophenyl)acetophenone can induce toxic effects, including cellular damage and disruption of normal physiological processes . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
2’-Bromo-2-(4-fluorophenyl)acetophenone is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily through oxidative pathways, leading to the formation of metabolites that can further interact with cellular components . These metabolic interactions can affect metabolic flux and alter the levels of key metabolites within cells.
Transport and Distribution
The transport and distribution of 2’-Bromo-2-(4-fluorophenyl)acetophenone within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, 2’-Bromo-2-(4-fluorophenyl)acetophenone can accumulate in specific cellular compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of 2’-Bromo-2-(4-fluorophenyl)acetophenone plays a critical role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, 2’-Bromo-2-(4-fluorophenyl)acetophenone has been observed to localize in the mitochondria, where it can affect mitochondrial function and energy metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Bromo-2-(4-fluorophenyl)acetophenone typically involves the bromination of 4-fluoroacetophenone. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the bromination process .
Industrial Production Methods: In an industrial setting, the production of 2’-Bromo-2-(4-fluorophenyl)acetophenone follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The reaction mixture is then subjected to purification steps such as recrystallization or column chromatography to obtain the pure compound .
Types of Reactions:
Substitution Reactions: 2’-Bromo-2-(4-fluorophenyl)acetophenone can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products:
Substitution: Formation of substituted acetophenones.
Reduction: Formation of 2’-Bromo-2-(4-fluorophenyl)ethanol.
Oxidation: Formation of 2’-Bromo-2-(4-fluorophenyl)acetic acid.
Scientific Research Applications
2’-Bromo-2-(4-fluorophenyl)acetophenone is widely used in scientific research due to its versatility in organic synthesis. It serves as a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anticancer agents. In biology, it is used in the study of enzyme inhibition and protein-ligand interactions. The compound is also employed in the development of agrochemicals and as a building block in the synthesis of complex organic molecules .
Mechanism of Action
The mechanism of action of 2’-Bromo-2-(4-fluorophenyl)acetophenone involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of carbonic anhydrase II, an enzyme involved in the regulation of pH and fluid balance in tissues. The compound binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and thus inhibiting its activity. This mechanism is crucial in the development of drugs targeting diseases such as glaucoma and epilepsy .
Comparison with Similar Compounds
- 2-Bromo-4’-fluoroacetophenone
- 2-Bromo-4’-chloroacetophenone
- 2-Bromo-4’-methoxyacetophenone
- 2-Bromo-4’-methylacetophenone
- 2-Bromo-4’-nitroacetophenone
Comparison: 2’-Bromo-2-(4-fluorophenyl)acetophenone is unique due to the presence of both bromine and fluorine substituents, which impart distinct electronic and steric properties. Compared to its analogs, this compound exhibits higher reactivity in nucleophilic substitution reactions due to the electron-withdrawing effects of the fluorine atom. Additionally, the presence of the bromine atom makes it a versatile intermediate for further functionalization .
Properties
IUPAC Name |
1-(2-bromophenyl)-2-(4-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO/c15-13-4-2-1-3-12(13)14(17)9-10-5-7-11(16)8-6-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKKHSLDXYIHMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC2=CC=C(C=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50606298 | |
| Record name | 1-(2-Bromophenyl)-2-(4-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50606298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36282-29-8 | |
| Record name | 1-(2-Bromophenyl)-2-(4-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50606298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Naphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B1321663.png)



![2-Chloro-N-[3-(2-methoxy-benzoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-acetamide](/img/structure/B1321681.png)

![[2-(3-Furan-2-yl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B1321685.png)
![[2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B1321686.png)

![2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile](/img/structure/B1321695.png)



